4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a chemical compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol . This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and a 1-methylcyclopropyl group at position 2 . It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-(1-methylcyclopropyl)pyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines with different functional groups at positions 4 and 6.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.
Scientific Research Applications
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the 1-methylcyclopropyl group.
2,4-Dichloro-6-methylpyrimidine: Contains a methyl group at position 6 instead of a cyclopropyl group.
Uniqueness
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties .
Properties
IUPAC Name |
4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-8(2-3-8)7-11-5(9)4-6(10)12-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBLHRJHIDGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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